4-(1-Chloroethyl)-1,2-dimethylbenzene

Description

Contextualization within Halogenated Aromatic Hydrocarbons

4-(1-Chloroethyl)-1,2-dimethylbenzene belongs to the broad class of chemical compounds known as halogenated aromatic hydrocarbons. These are organic compounds that feature a halogen atom bonded to an aromatic ring system. pcc.eu This class of compounds is of significant interest in organic chemistry due to the diverse effects that halogenation can have on the physical and chemical properties of the parent aromatic hydrocarbon.

Halogenated aromatic hydrocarbons are synthesized through various methods, including the electrophilic substitution of aromatic rings and the reaction of halides with alcohols. pcc.eu They have found use in a wide range of industrial applications, serving as solvents, chemical intermediates, and in the manufacturing of products such as agrochemicals, dyes, and pharmaceuticals. iloencyclopaedia.orgguidechem.com The presence of a halogen atom can influence the reactivity of the aromatic ring and any attached side chains, making these compounds versatile building blocks in organic synthesis.

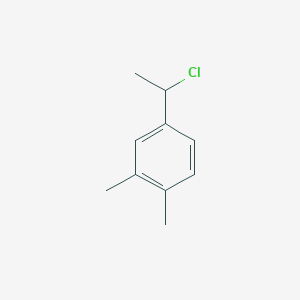

The specific compound, this compound, is characterized by a benzene (B151609) ring substituted with two methyl groups at the 1 and 2 positions, and a 1-chloroethyl group at the 4 position. This structure provides multiple reactive sites, including the aromatic ring itself and the chloroethyl side chain, which is susceptible to nucleophilic substitution reactions. ontosight.ai

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 104245-83-2 |

| Molecular Formula | C10H13Cl |

| Molecular Weight | 168.66 g/mol |

| Synonyms | 3,4-Dimethyl-1-(1-chloroethyl)benzene |

| Predicted XlogP | 3.4 |

Academic Significance and Research Gaps Pertaining to this compound

The academic significance of this compound appears to be primarily as an intermediate in organic synthesis. It is used as an organic reagent in pharmaceutical synthesis, particularly for compounds that require phenylethyl derivatives. pharmaffiliates.com Its structural features, namely the substituted benzene ring and the reactive chloroethyl group, make it a potentially useful building block for the synthesis of more complex molecules. ontosight.ai

Despite its potential utility, a significant research gap exists in the scientific literature regarding this compound. There is a notable lack of published studies detailing its synthesis, reactivity, spectroscopic characterization, and potential applications. While databases and chemical suppliers list the compound, in-depth academic research dedicated to its specific properties and behavior is scarce. This lack of information presents an opportunity for further investigation into the fundamental chemistry of this compound.

Overview of Current Research Directions for Structurally Related Analogues

In contrast to the limited research on this compound, its structurally related analogues have been the subject of more extensive study. Research into these related compounds can provide insights into the potential properties and reactivity of the target compound.

One area of research focuses on other chloroethylbenzene isomers, such as (2-chloroethyl)benzene. This compound is a known intermediate in the synthesis of pharmaceuticals, including the multiple sclerosis drug Fingolimod hydrochloride. innospk.com It is also used in the production of plasticizers and dyes. innospk.com The reactivity of the chloroethyl group in these compounds is a key aspect of their utility in organic synthesis.

Another related area of research involves the study of other halogenated dimethylbenzenes. For example, 4-chloro-1,2-dimethylbenzene is used as a starting material in the synthesis of pharmaceuticals, agrochemicals, and dyes. guidechem.com Research into such compounds often explores their synthetic routes and their role as precursors to more complex molecules. guidechem.com

Furthermore, broader studies on halogenated aromatic hydrocarbons continue to be a significant area of research. These studies often investigate the environmental presence, behavior, and toxicological profiles of these compounds. nih.gov The position and number of halogen atoms on the aromatic ring are known to be important factors in determining their biological activity. nih.gov

Table 2: Examples of Structurally Related Analogues and Their Applications

| Compound Name | CAS Number | Application/Research Focus |

|---|---|---|

| (2-Chloroethyl)benzene | 622-24-2 | Intermediate in pharmaceutical synthesis (e.g., Fingolimod), plasticizers, dyes. innospk.com |

| 4-Chloro-1,2-dimethylbenzene | 615-60-1 | Starting material for pharmaceuticals, agrochemicals, and dyes. guidechem.com |

| 1-Chloro-4-(1-chloroethyl)benzene | 20001-65-4 | Chemical intermediate. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

4-(1-chloroethyl)-1,2-dimethylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Cl/c1-7-4-5-10(9(3)11)6-8(7)2/h4-6,9H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDKHOLUSBWKBSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104245-83-2 | |

| Record name | 4-(1-chloroethyl)-1,2-dimethylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 1 Chloroethyl 1,2 Dimethylbenzene

Regioselective Synthesis Strategies for the 1,2-Dimethylbenzene Core

The synthesis of the 4-substituted-1,2-dimethylbenzene framework is a critical first step that demands precise control over the position of substitution. The two methyl groups on the o-xylene (B151617) ring direct incoming electrophiles to specific positions, making regioselectivity a key challenge.

Friedel-Crafts Alkylation Approaches and Mechanistic Refinements

The Friedel-Crafts reaction is a foundational method for attaching alkyl groups to aromatic rings. beilstein-journals.org In the context of synthesizing the precursor for 4-(1-chloroethyl)-1,2-dimethylbenzene, which is 4-ethyl-1,2-dimethylbenzene, Friedel-Crafts alkylation or acylation of o-xylene is a primary consideration. The reaction typically employs an alkyl halide (e.g., chloroethane) or an acyl halide (e.g., acetyl chloride) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). libretexts.orgplymouth.ac.uk

The mechanism begins with the formation of a carbocation or a polarized Lewis acid-base complex from the alkylating or acylating agent. jove.com This electrophile is then attacked by the electron-rich π system of the o-xylene ring. The two methyl groups are ortho-, para-directing and activating substituents. ksu.edu.sa Therefore, electrophilic attack is directed to positions 3, 4, 5, and 6. Due to steric hindrance from the adjacent methyl groups, positions 3 and 6 are less favored. This leaves positions 4 and 5 as the primary sites for substitution. The reaction often yields a mixture of 3,4- and 4,5-disubstituted products, with the 4-substituted isomer being significant.

However, traditional Friedel-Crafts alkylation is fraught with challenges such as polyalkylation, where the product, being more nucleophilic than the starting material, undergoes further alkylation. libretexts.orgksu.edu.sa Another significant issue is the potential for carbocation rearrangements, which can lead to undesired products. ksu.edu.sa To circumvent these issues, Friedel-Crafts acylation is often preferred. The acylation of o-xylene with acetyl chloride, followed by reduction of the resulting ketone (e.g., via Clemmensen or Wolff-Kishner reduction), provides a more controlled route to 4-ethyl-1,2-dimethylbenzene. The acyl group is deactivating, which prevents polyacylation. ksu.edu.sa

Mechanistic refinements have focused on using milder catalysts and reaction conditions to improve selectivity. For instance, using V₂O₅/ZrO₂ catalyst systems for the benzylation of o-xylene has been shown to be highly effective and selective for monoalkylation. researchgate.net

| Reaction Type | Electrophile | Catalyst | Key Features/Limitations |

| Friedel-Crafts Alkylation | Chloroethane | AlCl₃, FeCl₃ | Prone to polyalkylation and carbocation rearrangements. libretexts.orgksu.edu.sa |

| Friedel-Crafts Acylation | Acetyl Chloride | AlCl₃ | Avoids polyalkylation as the acyl group is deactivating; requires a subsequent reduction step. ksu.edu.sa |

| Modified Alkylation | Benzyl (B1604629) Chloride | V₂O₅/ZrO₂ | Offers high selectivity for monoalkylation under optimized conditions. researchgate.net |

Direct Chlorination Protocols and Selectivity Control

Once the 4-ethyl-1,2-dimethylbenzene precursor is obtained, the next step is the selective chlorination of the benzylic position of the ethyl group. This transformation requires conditions that favor C-H bond cleavage at the position adjacent to the aromatic ring over chlorination of the ring itself or the terminal methyl of the ethyl group.

Benzylic chlorides are valuable synthetic intermediates. nih.gov Traditional methods often rely on radical-chain chlorination, but these can suffer from poor site selectivity. nih.gov More refined protocols utilize reagents and catalysts that offer greater control. A method employing hydrochloric acid and hydrogen peroxide in glacial acetic acid has been reported for the selective α-H chlorination of alkyl side chains on a benzene (B151609) ring, proceeding through an ionic mechanism rather than a free radical one, thus enhancing selectivity. google.com

Recent advancements include copper-catalyzed methods. For instance, a Cu(I)Cl/bis(oxazoline) catalyst system, using N-fluorobenzenesulfonimide (NFSI) as the oxidant and KCl as the chloride source, achieves highly site-selective benzylic chlorination. nih.govdigitellinc.com This method demonstrates significantly higher benzylic selectivity compared to other chlorination protocols. nih.gov Another approach involves using 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (DMSO) for a rapid and highly chemoselective chlorination of benzylic alcohols under neutral conditions, should the synthesis proceed via a 1-(3,4-dimethylphenyl)ethanol intermediate. organic-chemistry.org

Table 2: Comparison of Benzylic Chlorination Methods

| Reagent/Catalyst System | Key Advantages | Reaction Mechanism | Selectivity Control |

|---|---|---|---|

| HCl / H₂O₂ / Acetic Acid | Uses inexpensive and readily available materials. | Ionic | Temperature and reagent concentration can be tuned to control selectivity. google.com |

| Cu(I)Cl / bis(oxazoline) / NFSI / KCl | High benzylic site-selectivity, compatible with diverse substrates. | Radical-relay | The catalyst system directs the chlorination specifically to the benzylic C-H bond. nih.gov |

Palladium-Catalyzed Cross-Coupling Precursors and Analogues

An alternative strategy to Friedel-Crafts reactions for constructing the C4-ethyl bond involves palladium-catalyzed cross-coupling reactions. These methods have become powerful tools for C-C bond formation due to their mild conditions and broad functional group tolerance. researchgate.netnih.gov The general approach involves coupling a 4-halo-1,2-dimethylbenzene precursor with a suitable ethyl-containing organometallic reagent.

For example, a Suzuki-Miyaura coupling could be employed, reacting 4-bromo-1,2-dimethylbenzene with an ethylboronic acid derivative. The reaction is catalyzed by a palladium(0) complex with a suitable phosphine (B1218219) ligand. nih.gov Similarly, a Negishi coupling could utilize an organozinc reagent. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and preventing side reactions. nih.gov

This approach offers excellent regiochemical control, as the coupling occurs exclusively at the position of the halogen on the aromatic ring. Precursors like 4-chloro-1,2-dimethylbenzene or 4-bromo-1,2-dimethylbenzene are commercially available or can be synthesized. chemicalbook.com The development of sterically hindered N-heterocyclic carbene (NHC) ligands has further expanded the scope and efficiency of these reactions, allowing for couplings at previously unreactive positions. nsf.gov

Stereoselective Synthesis of the 1-Chloroethyl Moiety

The carbon atom of the chloroethyl group attached to the benzene ring is a stereocenter. Therefore, this compound can exist as a pair of enantiomers. The synthesis of a single enantiomer requires stereoselective methods.

Asymmetric Alkylation and Chiral Auxiliary Strategies

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org This strategy can be applied to the synthesis of enantiomerically enriched this compound.

One common approach involves the use of oxazolidinone auxiliaries, pioneered by David Evans. wordpress.com An N-acyl oxazolidinone, where the acyl group is derived from 3,4-dimethylphenylacetic acid, can be prepared. Deprotonation of this imide forms a chiral enolate. The subsequent alkylation of this enolate is highly diastereoselective, with the chiral auxiliary shielding one face of the enolate, directing the incoming electrophile to the opposite face. york.ac.uk After the stereocenter is set, the chiral auxiliary can be cleaved and recovered. wikipedia.org While this method is powerful for setting the stereochemistry of the carbon backbone, conversion to the final chloro-compound would require additional steps, such as reduction of the carbonyl to an alcohol followed by chlorination.

Enantioselective Catalysis in Chloroethylation Reactions

Enantioselective catalysis offers a more atom-economical approach to creating the chiral center, as it avoids the need to install and remove a stoichiometric auxiliary. This involves using a chiral catalyst to control the stereochemistry of the chlorination reaction.

While direct enantioselective catalytic C-H chlorination is a challenging field, related transformations provide a proof of concept. For example, enantioselective α-chlorination of carbonyl compounds has been achieved using chiral catalysts. A chiral squaramide catalyst can promote the reaction between silyl ketene acetals and N-chlorosuccinimide (NCS) to produce tertiary α-chloro esters with high enantioselectivity. nih.gov This reaction proceeds through non-covalent interactions where the catalyst activates and orients both reagents. nih.gov

Another strategy involves the enantioselective dearomatization of the benzene ring. For instance, a chiral lithium amide base can be used for asymmetric deprotonation and dearomatizing cyclization of N-benzylbenzamides, leading to chiral products. nih.gov While not a direct chloroethylation, these advanced catalytic methods demonstrate the potential for creating complex chiral centers on and adjacent to aromatic rings through enantioselective processes. The development of a specific chiral catalyst for the direct, enantioselective benzylic chlorination of 4-ethyl-1,2-dimethylbenzene remains a subject of ongoing research.

Diastereoselective Routes to Substituted Chloroethylbenzene Derivatives

The synthesis of this compound presents a stereochemical challenge, as the benzylic carbon attached to the chlorine atom is a stereocenter. Diastereoselective or enantioselective methods are therefore highly desirable to produce single enantiomers, which are often required in pharmaceutical and agrochemical applications. Such routes typically involve the asymmetric transformation of a prochiral precursor, such as 4-vinyl-1,2-dimethylbenzene (3,4-dimethylstyrene).

Modern catalytic methods offer powerful tools for the enantioselective hydrofunctionalization of vinylarenes. While direct catalytic asymmetric hydrochlorination of styrenes is not yet a widely established method, multi-step strategies involving highly stereocontrolled reactions can be employed.

Catalytic Asymmetric Hydrofunctionalization:

A prominent strategy involves the enantioselective addition of a hydrogen and a functional group across the double bond of the vinylarene precursor. This can be achieved through catalysis with transition metals like nickel or copper, which utilize chiral ligands to control the stereochemical outcome.

Enantioselective Hydroboration/Chlorination: A potential route involves the nickel-catalyzed enantioselective hydroboration of 4-vinyl-1,2-dimethylbenzene. organic-chemistry.org This reaction would use a chiral nickel complex to add a boron moiety (from a source like bis(pinacolato)diboron) and a hydrogen atom across the double bond, forming a chiral benzylic boronate ester with high enantiomeric excess. organic-chemistry.org Mechanistic studies suggest this proceeds via the hydronickelation of the vinylarene to form a benzylic nickel intermediate, which then undergoes transmetalation. organic-chemistry.org The resulting chiral boronate ester can then undergo stereospecific transformation to the target chloride.

Copper-Catalyzed Hydroamination/Functional Group Interconversion: Enantioselective copper-hydride (CuH) catalyzed reactions are effective for the hydrofunctionalization of vinylarenes. snnu.edu.cnnih.gov For instance, the hydroamination of a styrene (B11656) derivative can create a chiral benzylic amine with high enantioselectivity. snnu.edu.cn This chiral amine could then, in principle, be converted to the corresponding chloride via a substitution reaction with retention or inversion of configuration, depending on the chosen method.

Diastereoselective Radical Additions:

The intermolecular addition of radicals to chiral precursors is another avenue for stereocontrol. nih.gov By starting with a chiral derivative of a related compound, the addition of a chlorine-containing radical could be directed by the existing chiral auxiliary to favor the formation of one diastereomer over the other. nih.gov

| Method | Precursor | Catalyst/Ligand System (Hypothetical) | Intermediate | Key Advantage |

| Asymmetric Hydroboration | 4-Vinyl-1,2-dimethylbenzene | Ni(cod)₂ / Chiral Bisoxazoline Ligand | Chiral Benzylic Boronate Ester | High enantioselectivity (up to 94% ee reported for similar substrates) organic-chemistry.org |

| Asymmetric Hydroallylation | 4-Vinyl-1,2-dimethylbenzene | CuCl / Chiral Phosphine (e.g., Ph-BPE) | Chiral β-allyl arene | Establishes chiral benzylic center with high enantioselectivity nih.govmit.edu |

| Asymmetric Hydroarylation | 4-Vinyl-1,2-dimethylbenzene | Chiral Nickel Catalyst / Arylboron Reagent | Chiral 1,1-Diarylethane | Creates chiral benzylic centers via a different pathway nsf.gov |

Development of Novel Synthetic Pathways

Recent advancements in synthetic chemistry have focused on developing novel pathways that are more efficient, safer, and environmentally benign than traditional methods. For the synthesis of this compound, key developments include photochemical approaches, the use of continuous flow technology, and the integration of green chemistry principles.

Photochemical Synthesis Approaches

Photochemical methods, which use light to initiate chemical reactions, offer a powerful alternative to thermal initiation for the synthesis of benzylic chlorides from their corresponding alkylarenes. The synthesis of this compound can be envisioned via the photochemical benzylic chlorination of 4-ethyl-1,2-dimethylbenzene.

This reaction proceeds through a free-radical chain mechanism:

Initiation: Light energy (UV or visible) causes the homolytic cleavage of a chlorine source (e.g., Cl₂, NCS) to generate chlorine radicals.

Propagation: A chlorine radical abstracts a hydrogen atom from the benzylic position of 4-ethyl-1,2-dimethylbenzene. This is the most favorable position due to the resonance stabilization of the resulting benzylic radical. This radical then reacts with another molecule of the chlorine source to form the product, this compound, and a new chlorine radical, which continues the chain.

Termination: The reaction stops when radicals combine with each other.

Modern photochemical methods have seen significant improvements:

Visible-Light Photocatalysis: Instead of high-energy UV light, visible light in combination with a photocatalyst can be used to drive the reaction under milder conditions. organic-chemistry.org For instance, an acridinium-based organic photocatalyst can achieve benzylic C-H chlorination using N-chlorosuccinimide (NCS) as a safe and easy-to-handle chlorine source. organic-chemistry.org

Improved Selectivity: A major challenge in benzylic halogenation is preventing over-halogenation (e.g., formation of 4-(1,1-dichloroethyl)-1,2-dimethylbenzene) and competing chlorination on the aromatic ring. mdpi.com Careful control of reaction conditions, such as reagent concentration and irradiation time, is crucial to maximize the yield of the desired monochlorinated product. mdpi.comacs.org

| Method | Chlorine Source | Light Source | Catalyst/Initiator | Key Features |

| Traditional Free-Radical | Cl₂ gas | UV light | None (direct photolysis) | Industrial method; lacks selectivity, uses hazardous gas mdpi.comwikipedia.org |

| Modern Free-Radical | N-Chlorosuccinimide (NCS) | UV or Visible Light | AIBN, Benzoyl Peroxide, or Photochemical activation | Safer chlorine source; improved selectivity acs.org |

| Visible-Light Photocatalysis | N-Chlorosuccinimide (NCS) | Visible Light (e.g., LED) | Acr⁺-Mes (photocatalyst) | Mild, scalable, and effective for electron-deficient substrates organic-chemistry.org |

| Copper-Catalyzed | N-Fluorobenzenesulfonimide (NFSI) / KCl | Thermal (not photochemical) | Cu(I)Cl / bis(oxazoline) | High benzylic site-selectivity over other C-H bonds nih.gov |

Flow Chemistry and Continuous Synthesis Methodologies

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, has emerged as a superior alternative to traditional batch processing for many chemical transformations, especially halogenations.

The application of continuous flow technology to the synthesis of this compound offers several key advantages:

Enhanced Safety: Halogenation reactions can be highly exothermic and may involve toxic or corrosive reagents. acs.org Flow reactors, with their small internal volumes, minimize the amount of hazardous material present at any given moment. This prevents the accumulation of heat and reduces the risk of thermal runaways. acs.org

Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for extremely efficient heat dissipation, enabling precise temperature control. nih.gov This leads to cleaner reactions with fewer side products.

Photochemical Efficiency: For photochemical reactions, flow chemistry is particularly beneficial. The narrow channels of a flow reactor ensure that the entire reaction mixture receives uniform and intense irradiation, which is difficult to achieve in a large batch reactor. acs.org This significantly improves reaction rates and efficiency. vapourtec.comresearchgate.net

Scalability: Scaling up a flow process is straightforward—one simply runs the reactor for a longer period or uses multiple reactors in parallel. researchgate.net This avoids the complex and often unpredictable challenges of scaling up batch reactions.

A continuous flow synthesis of this compound would typically involve pumping a solution of 4-ethyl-1,2-dimethylbenzene and a chlorinating agent (like NCS) in a suitable solvent (e.g., acetonitrile) through transparent tubing wrapped around a light source. vapourtec.comresearchgate.net The residence time in the irradiated zone can be precisely controlled by adjusting the flow rate, allowing for optimization of the reaction to maximize yield and minimize the formation of byproducts. nih.gov

| Parameter | Batch Synthesis | Flow Synthesis | Advantage of Flow |

| Safety | High risk due to large volumes of hazardous reagents and potential for thermal runaway. | Minimized risk due to small reactor volume and superior heat control. acs.org | Enhanced process safety. |

| Irradiation | Non-uniform light penetration, leading to inefficient reactions and side products. | Uniform and intense irradiation of the entire reaction mixture. acs.org | Higher efficiency and selectivity. |

| Heat Transfer | Poor heat dissipation, difficult temperature control. | Excellent heat transfer, precise temperature control. nih.gov | Reduced byproduct formation. |

| Scalability | Difficult and non-linear; requires re-optimization. | Simple and predictable; achieved by extending run time. researchgate.net | Faster process development. |

| Reaction Time | Often hours. | Can be reduced to minutes due to high efficiency. nih.goveurekaselect.com | Increased throughput. |

Green Chemistry Principles in Synthesis Design

Green chemistry is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.eduwikipedia.org The synthesis of this compound can be made significantly more sustainable by applying these principles.

Waste Prevention: The most effective way to prevent waste is to design syntheses that are highly selective. The use of flow chemistry and photocatalysis can significantly improve selectivity in benzylic chlorination, minimizing the formation of di-chlorinated and ring-chlorinated byproducts, thereby reducing waste. acs.orgvapourtec.comnih.gov

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Direct C-H chlorination is an atom-economical approach as it avoids the use of protecting groups or multi-step sequences that generate more waste. nih.gov

Less Hazardous Chemical Syntheses: A core principle is to use and generate substances with little to no toxicity. epa.gov This can be achieved by replacing highly toxic and corrosive reagents like elemental chlorine (Cl₂) or sulfuryl chloride (SO₂Cl₂) with safer, solid alternatives like N-chlorosuccinimide (NCS). organic-chemistry.org

Safer Solvents and Auxiliaries: Traditional benzylic halogenations often used hazardous chlorinated solvents like carbon tetrachloride (CCl₄). researchgate.net Modern protocols prioritize greener solvents like acetonitrile or explore solvent-free reaction conditions. researchgate.net

Design for Energy Efficiency: Reactions should be conducted at ambient temperature and pressure whenever possible. yale.edu Visible-light photocatalysis is more energy-efficient than methods requiring high temperatures or high-energy UV radiation. google.com The use of efficient LED light sources further minimizes energy consumption.

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can carry out a reaction many times. epa.gov The use of photocatalysts or copper catalysts for C-H chlorination allows the reaction to proceed under milder conditions with greater control, reducing energy input and waste. organic-chemistry.orgnih.gov

| Green Chemistry Principle | Traditional Approach | Greener Alternative |

| Less Hazardous Reagents | Cl₂ gas or SO₂Cl₂ | N-Chlorosuccinimide (NCS) organic-chemistry.org |

| Safer Solvents | Carbon tetrachloride (CCl₄) | Acetonitrile, or solvent-free conditions researchgate.net |

| Energy Efficiency | High-temperature thermal initiation or UV lamps | Visible-light LEDs with a photocatalyst google.com |

| Waste Prevention | Poor selectivity leading to byproducts | High selectivity via flow chemistry and catalysis acs.orgvapourtec.com |

| Catalysis | Stoichiometric radical initiators (e.g., AIBN) | Recyclable photocatalysts organic-chemistry.org |

Reaction Pathways and Mechanistic Investigations of 4 1 Chloroethyl 1,2 Dimethylbenzene

Nucleophilic Substitution Reactions at the Chloroethyl Center

The 1-chloroethyl group attached to the aromatic ring is a secondary benzylic halide. This structure is susceptible to nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile. The reaction can proceed through two competing mechanisms: the unimolecular nucleophilic substitution (SN1) and the bimolecular nucleophilic substitution (SN2).

SN1 and SN2 Reaction Kinetics and Stereochemical Outcomes

The competition between SN1 and SN2 pathways is governed by several factors, including the structure of the substrate, the nature of the nucleophile, the solvent, and the temperature. For 4-(1-Chloroethyl)-1,2-dimethylbenzene, its secondary benzylic nature allows for both mechanisms to be viable.

SN1 Mechanism: This is a two-step process involving the formation of a carbocation intermediate. The benzylic position of the chloroethyl group allows for the formation of a secondary benzylic carbocation, which is significantly stabilized by resonance with the adjacent dimethylbenzene ring.

Kinetics: The rate-determining step is the unimolecular dissociation of the C-Cl bond to form the carbocation. masterorganicchemistry.com Therefore, the reaction follows first-order kinetics, where the rate is dependent only on the concentration of the substrate. quora.comyoutube.com

Rate = k[this compound]

Stereochemical Outcome: The carbocation intermediate is planar, allowing the incoming nucleophile to attack from either face with equal probability. masterorganicchemistry.com If the reaction starts with a chiral substrate, this leads to a mixture of retention and inversion of configuration, resulting in a racemic product. masterorganicchemistry.com

SN2 Mechanism: This is a one-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group (chloride) departs. masterorganicchemistry.com

Kinetics: The rate-determining step involves both the substrate and the nucleophile. youtube.com Consequently, the reaction follows second-order kinetics. masterorganicchemistry.com

Rate = k[this compound][Nucleophile]

Stereochemical Outcome: The nucleophile attacks from the side opposite to the leaving group (backside attack). This results in an inversion of the stereochemical configuration at the chiral center, a phenomenon known as Walden inversion. ualberta.ca

The table below summarizes the key differences between the SN1 and SN2 pathways for this compound.

| Feature | SN1 Mechanism | SN2 Mechanism |

| Molecularity | Unimolecular | Bimolecular |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

| Intermediate | Yes (Benzylic Carbocation) | No (Transition State) |

| Nucleophile | Weak nucleophiles favored | Strong nucleophiles favored |

| Stereochemistry | Racemization (Inversion + Retention) | Inversion of configuration |

| Substrate Structure | Favored by resonance stabilization | Sensitive to steric hindrance |

Solvent Effects on Reaction Mechanisms

The choice of solvent plays a critical role in determining whether the substitution reaction proceeds via an SN1 or SN2 mechanism. chemistrysteps.com Solvents influence the stability of reactants, intermediates, and transition states.

Polar Protic Solvents: Solvents like water, ethanol, and acetic acid have O-H or N-H bonds and can form hydrogen bonds. These solvents are highly effective at solvating both the leaving group (chloride anion) and the carbocation intermediate formed in the SN1 pathway. quora.comlibretexts.org This stabilization lowers the activation energy for the SN1 reaction, making it the preferred mechanism. libretexts.org Conversely, these solvents can cage the nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing down SN2 reactions. chemistrysteps.com

Polar Aprotic Solvents: Solvents such as acetone, dimethyl sulfoxide (DMSO), and acetonitrile possess dipoles but lack acidic protons. They can solvate cations but are less effective at solvating anions (the nucleophile and leaving group). quora.com This leaves the nucleophile relatively "naked" and more reactive, thereby increasing the rate of SN2 reactions. chemistrysteps.com Since they are less effective at stabilizing the carbocation intermediate, they disfavor the SN1 pathway. khanacademy.org

The influence of the solvent on the reaction mechanism is detailed in the following table.

| Solvent Type | Examples | Effect on SN1 | Effect on SN2 | Favored Mechanism |

| Polar Protic | Water (H₂O), Ethanol (CH₃CH₂OH) | Stabilizes carbocation and leaving group, increasing the rate. | Solvates and hinders the nucleophile, decreasing the rate. | SN1 |

| Polar Aprotic | Acetone (CH₃COCH₃), DMSO | Does not effectively stabilize the carbocation. | Enhances the reactivity of the nucleophile. | SN2 |

| Nonpolar | Hexane, Benzene (B151609) | Generally poor solvents for ionic intermediates/reactants. | Slow reaction rates. | Neither is strongly favored |

Catalytic Enhancement of Substitution Reactions

The rate of nucleophilic substitution reactions of this compound can be enhanced through catalysis.

For SN1 reactions , Lewis acids such as AlCl₃ or FeCl₃ can be used as catalysts. The Lewis acid coordinates with the lone pair of electrons on the chlorine atom, weakening the C-Cl bond and making the chloride a much better leaving group. This facilitates the formation of the benzylic carbocation, thereby accelerating the rate-determining step of the SN1 mechanism.

For SN2 reactions , while direct catalysis is less common, phase-transfer catalysts can be employed when the nucleophile is an anion from an inorganic salt (e.g., NaCN) and is insoluble in the organic solvent where the substrate is dissolved. The phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, transports the nucleophile anion from the aqueous or solid phase into the organic phase, allowing the reaction to proceed.

Furthermore, modern synthetic chemistry has explored the use of transition-metal catalysts, which can offer alternative pathways to classical SN1 and SN2 reactions, often proceeding through radical intermediates. walisongo.ac.idresearchgate.net These methods can provide unique reactivity and stereochemical control. walisongo.ac.id

Electrophilic Aromatic Substitution on the Dimethylbenzene Ring

The dimethylbenzene ring of this compound is electron-rich due to the presence of activating methyl groups, making it susceptible to electrophilic aromatic substitution (EAS). wikipedia.org In this reaction, an electrophile attacks the aromatic ring, replacing one of the hydrogen atoms. allen.in The reaction proceeds via a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. byjus.commsu.edu

Regioselectivity and Dirigibility of Existing Substituents

The position of the incoming electrophile is determined by the directing effects of the substituents already present on the ring: two methyl groups and one 1-chloroethyl group. wikipedia.orgvanderbilt.edu

Methyl Groups (-CH₃): Methyl groups are alkyl groups, which are electron-donating through an inductive effect and hyperconjugation. youtube.com They are classified as activating groups and are ortho, para-directors. cognitoedu.orglibretexts.org

The methyl group at C1 directs incoming electrophiles to positions 2 (occupied) and 6.

The methyl group at C2 directs incoming electrophiles to positions 1 (occupied) and 3.

1-Chloroethyl Group (-CH(Cl)CH₃): This group has a dual electronic effect. The alkyl portion is electron-donating by induction, but the highly electronegative chlorine atom on the benzylic carbon exerts a strong electron-withdrawing inductive effect (-I). This -I effect deactivates the ring compared to a simple ethyl group. vanderbilt.edu Despite being deactivating, alkyl groups (even substituted ones) are generally considered ortho, para-directors. libretexts.org

The 1-chloroethyl group at C4 directs incoming electrophiles to positions 3 and 5 (ortho) and position 1 (occupied, para).

Position 3: Activated by the C2-methyl (ortho) and the C4-chloroethyl group (ortho).

Position 5: Activated by the C4-chloroethyl group (ortho).

Position 6: Activated by the C1-methyl group (ortho).

The concerted activating effect of the two methyl groups strongly favors substitution at positions 3 and 6. Between these two, steric hindrance must be considered. Position 3 is flanked by a methyl group and the bulkier 1-chloroethyl group, while position 6 is only adjacent to one methyl group. Therefore, electrophilic attack is most likely to occur at position 6, with position 3 being the second most likely site. Position 5 is the least favored.

The directing influences are summarized below.

| Substituent Group | Position | Electronic Effect | Activating/Deactivating | Directing Effect | Favored Positions |

| Methyl | C1 | Electron-donating | Activating | ortho, para | 2, 6 |

| Methyl | C2 | Electron-donating | Activating | ortho, para | 1, 3 |

| 1-Chloroethyl | C4 | Inductively withdrawing | Deactivating | ortho, para | 3, 5 |

Reaction Kinetics and Transition State Analysis

The kinetics of electrophilic aromatic substitution on this compound typically follow a second-order rate law. dalalinstitute.com

Rate = k[this compound][Electrophile]

The reaction rate is highly dependent on the nature of the substituents on the aromatic ring. libretexts.org The two electron-donating methyl groups increase the nucleophilicity of the ring and accelerate the reaction relative to benzene. libretexts.org However, the electron-withdrawing inductive effect of the 1-chloroethyl group deactivates the ring and slows the reaction down. libretexts.org The net effect is that the ring is still considered activated compared to benzene, but less so than o-xylene (B151617) itself.

The rate and regioselectivity are explained by analyzing the stability of the transition state leading to the arenium ion intermediate. masterorganicchemistry.com The attack of an electrophile (E⁺) at each possible position generates a different carbocation intermediate. The most stable intermediate is formed fastest and leads to the major product.

Attack at C6: The positive charge in the arenium ion can be delocalized onto carbons C1, C3, and C5. The resonance structure with the positive charge at C1 is particularly stable because the charge is on a carbon atom bearing an electron-donating methyl group.

Attack at C3: The positive charge is delocalized onto carbons C2, C4, and C6. The structure with the charge at C2 is stabilized by the adjacent methyl group, and the structure with the charge at C4 is adjacent to the deactivating chloroethyl group.

Attack at C5: The positive charge is delocalized onto carbons C2, C4, and C6. The arenium ion formed is less stable as it does not receive as much stabilization from the methyl groups compared to attack at C3 or C6.

The stability of the arenium ion intermediate, and thus the activation energy for its formation, generally follows the order: Attack at C6 > Attack at C3 > Attack at C5. This confirms that substitution at position 6 is the most kinetically and thermodynamically favored pathway.

Influence of Lewis Acid Catalysts

Lewis acids play a pivotal role in activating the C-Cl bond of this compound, facilitating electrophilic reactions. The primary function of a Lewis acid, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), is to coordinate with the chlorine atom, polarizing the C-Cl bond and increasing the electrophilic character of the benzylic carbon. wikipedia.orgmt.com This polarization can lead to the formation of a carbocation intermediate, which is a key step in reactions like Friedel-Crafts alkylation. libretexts.orgmasterorganicchemistry.com

The mechanism involves the interaction of the Lewis acid with the lone pair of electrons on the chlorine atom, which weakens the C-Cl bond. mt.com This can result in the formation of a discrete carbocation or a highly polarized complex that acts as the electrophile. libretexts.org The stability of the resulting secondary benzylic carbocation, enhanced by the electron-donating methyl groups on the aromatic ring, makes this substrate particularly susceptible to such reactions. libretexts.org

In the context of Friedel-Crafts alkylation, this compound can act as the alkylating agent. The Lewis acid catalyst generates the electrophile, which then attacks another aromatic ring in an electrophilic aromatic substitution reaction. libretexts.org The rate of such reactions is dependent on the nature of the Lewis acid, the solvent, and the nucleophilicity of the aromatic substrate being alkylated.

A potential complication in Lewis acid-catalyzed reactions involving carbocation intermediates is the possibility of rearrangements to form more stable carbocations. libretexts.orgmasterorganicchemistry.com However, in the case of the 1-(3,4-dimethylphenyl)ethyl cation that would be formed from this compound, a rearrangement is unlikely as it is already a relatively stable secondary benzylic carbocation.

The general mechanism for a Lewis acid-catalyzed reaction, such as a Friedel-Crafts alkylation with benzene, can be summarized as follows:

Formation of the electrophile: The Lewis acid (e.g., AlCl₃) coordinates with the chlorine atom of this compound, leading to the formation of a carbocation or a polarized complex.

Electrophilic attack: The electron-rich aromatic ring (e.g., benzene) attacks the electrophilic carbon, forming a resonance-stabilized intermediate known as a sigma complex or arenium ion. libretexts.org

Deprotonation: A weak base, such as AlCl₄⁻, removes a proton from the arenium ion, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst. libretexts.org

Elimination Reactions and Olefin Formation

Elimination reactions of this compound lead to the formation of 3,4-dimethylstyrene. These reactions typically proceed via either an E1 (unimolecular) or E2 (bimolecular) pathway, with the dominant mechanism being influenced by factors such as the strength of the base, the solvent, and the temperature. uci.edumasterorganicchemistry.com

The E1 mechanism is a two-step process that begins with the slow, rate-determining ionization of the C-Cl bond to form a secondary benzylic carbocation. byjus.comlibretexts.org This step is favored by polar protic solvents, which can solvate and stabilize the ionic intermediates, and by weak bases. iitk.ac.inlibretexts.org The subsequent step involves the rapid removal of a proton from a beta-carbon by a weak base (which can be the solvent itself) to form the alkene. ksu.edu.sa Given the stability of the secondary benzylic carbocation that can be formed from this compound, the E1 pathway is a plausible route under appropriate conditions (e.g., solvolysis in a polar protic solvent like ethanol). masterorganicchemistry.com

The E2 mechanism , in contrast, is a concerted, one-step process where the removal of a beta-proton by a base and the departure of the chloride leaving group occur simultaneously. libretexts.orgmsu.edu This pathway is favored by strong, non-polarizing bases (such as alkoxides) and polar aprotic solvents. uci.eduksu.edu.sa The rate of the E2 reaction is dependent on the concentrations of both the substrate and the base. byjus.com For this compound, treatment with a strong base like sodium ethoxide in ethanol would likely favor the E2 mechanism.

The competition between E1 and E2 pathways is a key consideration. High concentrations of a strong base will favor the E2 pathway, while dilute solutions and a weak base will favor the E1 pathway. masterorganicchemistry.com Temperature also plays a role, with higher temperatures generally favoring elimination over substitution reactions. ksu.edu.sa

Table 1: Factors Influencing E1 vs. E2 Mechanisms for this compound

| Factor | Favors E1 Pathway | Favors E2 Pathway |

| Base | Weak base (e.g., H₂O, ROH) | Strong base (e.g., RO⁻, OH⁻) |

| Solvent | Polar protic (e.g., ethanol, water) | Polar aprotic (e.g., DMSO, DMF) |

| Substrate | Formation of a stable carbocation | Secondary halide (as is the case here) |

| Kinetics | Unimolecular (rate = k[substrate]) | Bimolecular (rate = k[substrate][base]) |

The stereochemistry of elimination is a crucial aspect, particularly for the E2 reaction. The E2 mechanism requires a specific spatial arrangement of the departing proton and leaving group, known as an anti-periplanar conformation. msu.edumgscience.ac.in In this conformation, the hydrogen atom, the two carbon atoms, and the chlorine atom lie in the same plane, with the hydrogen and chlorine on opposite sides of the C-C bond. ksu.edu.sa This alignment allows for the smooth overlap of the developing p-orbitals to form the new pi bond of the alkene as the C-H and C-Cl bonds break.

For an acyclic substrate like this compound, rotation around the C-C single bond can readily achieve the anti-periplanar conformation necessary for E2 elimination. If the beta-carbon were chiral and contained only one hydrogen, a specific stereoisomer of the alkene would be formed. However, since the beta-carbon in this case is a methyl group with three equivalent hydrogens, the stereochemical outcome in terms of E/Z isomerism of the resulting alkene is not a factor.

In the E1 pathway, the reaction proceeds through a planar carbocation intermediate. The base can then remove a proton from either side of the adjacent carbon, and thus there is no strict stereochemical requirement for an anti-periplanar arrangement. iitk.ac.in However, as with the E2 reaction in this specific substrate, the resulting product, 3,4-dimethylstyrene, does not have E/Z isomers.

Radical Reactions and Bond Dissociation Energies

Radical reactions of this compound are initiated by the homolytic cleavage of the C-Cl bond, a process that is influenced by the bond dissociation energy.

Homolytic cleavage involves the breaking of a covalent bond such that each fragment retains one of the bonding electrons, resulting in the formation of two radicals. chemistrysteps.comyoutube.com In the case of this compound, the homolytic cleavage of the C-Cl bond would generate a 1-(3,4-dimethylphenyl)ethyl radical and a chlorine radical. This process typically requires an input of energy in the form of heat or light.

The energy required for this process is known as the bond dissociation energy (BDE) . libretexts.org The C-Cl bond in a benzylic position is weaker than in a non-benzylic secondary alkyl chloride due to the resonance stabilization of the resulting benzylic radical. The unpaired electron on the benzylic carbon can be delocalized into the aromatic ring, which lowers the energy of the radical and, consequently, the energy required to break the C-Cl bond.

Table 2: Representative Bond Dissociation Energies (BDEs)

| Bond | BDE (kJ/mol) |

| CH₃CH₂-Cl | 355 |

| (CH₃)₂CH-Cl | 354 |

| C₆H₅CH₂-Cl | 293 |

| C-Cl (general) | ~339 |

Note: The values presented are for similar types of bonds and are intended to be representative. Actual values can vary with molecular structure.

Once the initial benzylic radical is formed, it can participate in radical cascade reactions . These are multi-step reaction sequences in which a radical undergoes a series of transformations, with each step generating a new radical that continues the chain. rsc.org20.210.105

A plausible radical cascade involving the 1-(3,4-dimethylphenyl)ethyl radical could be an intramolecular cyclization if a suitable radical acceptor is present elsewhere in the molecule. However, in the absence of such a feature, intermolecular reactions are more likely. For instance, the benzylic radical could add to an alkene, generating a new carbon-centered radical, which could then undergo further reactions.

In a more general sense, atom-transfer radical cyclization (ATRC) is a common type of radical cascade. nih.gov While not directly applicable to the isolated molecule, if this compound were part of a larger molecule with an appropriately positioned alkene, the following sequence could occur:

Initiation: Homolytic cleavage of the C-Cl bond to form the benzylic radical.

Cyclization: The benzylic radical attacks the intramolecular alkene, forming a new C-C bond and a new radical center.

Propagation/Termination: The newly formed radical could abstract a chlorine atom from another molecule of this compound, propagating the radical chain, or it could be trapped by another radical or a radical scavenger to terminate the reaction.

Such cascade reactions are powerful tools in organic synthesis for the construction of complex cyclic molecules in a highly efficient manner. rsc.org The feasibility of such a cascade would be highly dependent on the specific structure of the substrate and the reaction conditions.

Metal-Catalyzed Transformations Involving this compound

Metal catalysis plays a pivotal role in activating the C-Cl bond of this compound, enabling a diverse range of synthetic transformations that are otherwise challenging to achieve. The interaction of the benzylic chloride with transition metals, typically palladium or nickel complexes, initiates catalytic cycles that can lead to cross-coupling, carbonylation, and cyclization products. The nature of the metal center, its ligand sphere, and the reaction conditions are critical determinants of the reaction pathway and its outcome.

Cross-coupling reactions are powerful tools for the formation of C-C bonds, and secondary benzylic chlorides are excellent electrophilic partners in these transformations. Both palladium and nickel catalysts have been extensively used to couple these substrates with a variety of nucleophiles.

Nickel-catalyzed cross-coupling reactions have emerged as a particularly effective method for the transformation of secondary benzylic chlorides. These reactions can be performed under reductive conditions, coupling two organic electrophiles, or in a more traditional fashion with organometallic nucleophiles. For instance, nickel-catalyzed reductive cross-coupling between aryl iodides and secondary benzylic chlorides provides access to enantioenriched 1,1-diarylalkanes. The development of new chiral bioxazoline ligands has been crucial in achieving high yields and enantioselectivities in these reactions. Similarly, the coupling of benzylic zinc reagents, prepared from benzylic chlorides, with aromatic bromides, chlorides, and tosylates can be efficiently catalyzed by a Ni(acac)₂/PPh₃ system.

Palladium-catalyzed cross-coupling reactions of secondary benzylic bromides with Grignard reagents, known as the Kumada-Corriu reaction, have been shown to proceed with an inversion of configuration. The choice of ligand is critical in minimizing the undesired β-hydride elimination pathway. Bulky and electron-rich phosphine (B1218219) ligands, such as Xantphos, have proven to be optimal for this transformation due to their large bite angle and flexibility, which facilitates the desired cross-coupling at room temperature. The stereochemical outcome of these reactions is highly dependent on the ligand, with some systems leading to retention of configuration.

The following table summarizes the influence of different ligands on the outcomes of metal-catalyzed cross-coupling reactions of secondary benzylic halides, which can be considered analogous to this compound.

| Catalyst System | Ligand | Nucleophile | Key Feature |

| NiBr₂ | (S)-MeOBiphen | Alkenylboronic acids | Enantioconvergent Suzuki reaction of spiroepoxyindoles. |

| NiCl₂ | PhBox | Aryltitanium(IV) compounds | Enantioconvergent cross-coupling with high enantioselectivities. |

| Pd(OAc)₂ | Xantphos | Aryl and alkenyl Grignard reagents | Minimizes β-elimination, proceeds with inversion of configuration. |

| Ni(cod)₂ | Bidentate phosphines | MeMgI | Stereospecific Kumada-type coupling with inversion of configuration. |

| Pd catalyst | JackiePhos | Secondary alkyl azastannatranes | Stereoretentive Stille cross-coupling. |

The insertion of carbon monoxide (CO) into the carbon-chlorine bond of this compound, followed by trapping with a nucleophile, offers a direct route to valuable carbonyl compounds. Similarly, carboxylation with carbon dioxide (CO₂) leads to the formation of carboxylic acids.

Palladium-catalyzed carbonylation of benzylic chlorides is a well-established process. These reactions can be performed under atmospheric pressure of CO, often using a palladium catalyst in conjunction with a suitable ligand and a reducing agent. For example, the palladium-catalyzed reductive cross-coupling of aryl iodides or alkenyl bromides with secondary benzyl (B1604629) halides under a CO atmosphere, using zinc as a reductant, yields a diverse array of aryl/alkenyl alkyl ketones.

Nickel catalysts are also effective for the formal aminocarbonylation of secondary benzyl chlorides. In these reactions, isocyanides serve as both the carbonyl source and the amine surrogate, leading to the formation of α-substituted phenylacetamides. This method is particularly useful for the synthesis of sterically hindered amides, which can be challenging to prepare via traditional palladium-catalyzed aminocarbonylation.

Carboxylation of benzylic chlorides with atmospheric CO₂ can be achieved using a palladium catalyst, such as Pd(OAc)₂, in combination with a phosphine ligand like SPhos. The reaction often requires a stoichiometric reducing agent, such as manganese powder, and an additive like magnesium chloride, which is believed to stabilize key intermediates in the catalytic cycle.

| Reaction Type | Catalyst System | Carbon Source | Product Type |

| Carbonylative Arylation | Pd(OAc)₂ / Josiphos | CO (1 atm) | α-Aryl or α,α-diaryl ketones |

| Aminocarbonylation | Ni(cod)₂ | Isocyanides | α-Substituted phenylacetamides |

| Carboxylation | Pd(OAc)₂ / SPhos | CO₂ (1 atm) | Phenylacetic acids |

| Carbonylation | CO/SbF₅ | CO | α-Arylcarboxylic acids or esters |

Intramolecular reactions of this compound derivatives, where a nucleophilic moiety is present in the same molecule, can lead to the formation of cyclic structures. Metal catalysis is often instrumental in promoting these cyclization reactions.

The intramolecular Heck reaction is a powerful method for the synthesis of carbo- and heterocyclic compounds. In the context of secondary benzylic halides, a tethered alkene can undergo a palladium-catalyzed intramolecular coupling to form a new ring. For instance, a facile ligand-free palladium-catalyzed intramolecular Heck reaction of β-hydrogen-containing secondary benzylic bromides has been developed to afford pyrroline derivatives with good regioselectivity. Nickel-catalyzed intramolecular Heck-type reactions have also been reported for the cyclization of secondary benzylic ethers to produce enantioenriched methylenecyclopentanes. These reactions proceed with high yield and enantiospecificity.

While cross-coupling and cyclization reactions of secondary benzylic halides are well-documented, specific examples of metal-catalyzed skeletal rearrangements involving these substrates are less common in the literature. Rearrangement reactions in organic chemistry are often driven by the formation of more stable intermediates, such as carbocations. In the context of metal catalysis, the formation of a benzylic carbocation intermediate could potentially lead to rearrangements, but such pathways are often in competition with more rapid cross-coupling or elimination processes. Lewis acids can promote rearrangements of benzylic chlorides, but these are not typically classified as transition-metal catalyzed transformations in the same vein as the reactions discussed above. Further research is needed to fully explore the potential for metal-catalyzed rearrangements of substrates like this compound.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance Spectroscopy

Two-dimensional (2D) NMR techniques are powerful for establishing the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations, typically through two to three bonds princeton.edu. For "4-(1-Chloroethyl)-1,2-dimethylbenzene," COSY would be used to identify neighboring protons. For instance, the methine proton of the chloroethyl group would show a correlation to the methyl protons of the same group. Similarly, correlations between the aromatic protons would help to confirm their relative positions on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-hydrogen pairs princeton.edu. This technique would allow for the unambiguous assignment of the protonated carbons in the molecule. Each proton signal would be correlated to the signal of the carbon atom to which it is attached.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two to three bonds princeton.edu. This is crucial for piecing together the molecular structure. For example, the protons of the two methyl groups on the benzene ring would show correlations to the quaternary carbons and the neighboring aromatic CH carbons, confirming their positions at C1 and C2. The methine proton of the chloroethyl group would show correlations to the aromatic carbon it is attached to (C4) and to the carbons of the methyl group within the chloroethyl moiety.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to identify protons that are close in space, providing insights into the molecule's stereochemistry and conformation princeton.edu. For "this compound," NOESY could reveal through-space interactions between the protons of the chloroethyl group and the protons of the adjacent methyl group on the aromatic ring, helping to define the preferred orientation of the chloroethyl substituent.

A hypothetical table of expected 2D NMR correlations is presented below, based on the structure of "this compound."

| Proton (¹H) | Correlated Protons (COSY) | Correlated Carbons (HSQC) | Correlated Carbons (HMBC) |

| Aromatic CH | Other Aromatic CHs | Aromatic CH | Aromatic C, Quaternary C |

| CH(Cl)CH₃ | CH(Cl)CH ₃ | C H(Cl)CH₃ | Aromatic C, C H(Cl)C H₃ |

| CH(Cl)CH ₃ | C H(Cl)CH₃ | CH(Cl)C H₃ | C H(Cl)CH₃ |

| Ar-CH₃ | - | C H₃ | Aromatic C, Quaternary C |

Note: This table is illustrative and not based on experimental data for the specific compound.

Dynamic NMR (DNMR) is a technique used to study the rates of conformational changes in molecules unibas.itrsc.orgresearchgate.net. For "this compound," DNMR could be employed to investigate the rotational barrier around the single bond connecting the chloroethyl group to the aromatic ring. By acquiring NMR spectra at different temperatures, it would be possible to observe changes in the line shapes of the signals, which can be analyzed to determine the energy barriers for rotation and identify the most stable conformations.

Solid-state NMR (ssNMR) is a valuable tool for characterizing the structure and dynamics of molecules in the solid state and can be used to identify and characterize different polymorphic forms of a compound researchgate.net. If "this compound" can exist in multiple crystalline forms (polymorphs), ssNMR could distinguish between them. Differences in the chemical shifts and line widths in the ssNMR spectra would indicate different molecular packing and conformations in the solid state.

Mass Spectrometry for Mechanistic Pathway Elucidation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns libretexts.org.

In a mass spectrometer, "this compound" would be ionized to form a molecular ion. This ion can then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is a unique fingerprint of the molecule.

Common fragmentation pathways for alkyl halides often involve the loss of the halogen atom or a hydrohalic acid youtube.com. For "this compound," a likely fragmentation would be the loss of a chlorine radical to form a stable benzylic carbocation youtube.com. Another possible fragmentation is the loss of a methyl group from the chloroethyl side chain or from the aromatic ring.

Isotopic Labeling Studies: To confirm fragmentation mechanisms, isotopic labeling can be used wikipedia.orgnih.govresearchgate.netresearchgate.net. For example, by synthesizing "this compound" with a deuterium atom at a specific position, the fate of that atom during fragmentation can be tracked in the mass spectrum, providing definitive evidence for the proposed fragmentation pathways.

A table of potential major fragments for "this compound" is provided below.

| m/z (mass-to-charge ratio) | Possible Fragment Structure | Description |

| 168/170 | [C₁₀H₁₃Cl]⁺ | Molecular ion (presence of ³⁵Cl and ³⁷Cl isotopes) |

| 133 | [C₁₀H₁₃]⁺ | Loss of Cl radical |

| 153/155 | [C₉H₁₀Cl]⁺ | Loss of CH₃ radical |

| 118 | [C₉H₁₀]⁺ | Loss of CH₃ and Cl radicals |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment for alkylbenzenes youtube.com |

Note: This table is predictive and not based on experimental data for the specific compound.

High-resolution mass spectrometry (HRMS) can measure the mass-to-charge ratio of an ion with very high accuracy. This allows for the determination of the precise molecular formula of the parent ion and its fragments docbrown.info. For "this compound," HRMS would confirm the elemental composition as C₁₀H₁₃Cl by providing a highly accurate mass measurement that distinguishes it from other compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Predicted collision cross-section (CCS) values, which are related to the ion's shape and size, have been calculated for various adducts of this compound. uni.lu This data, presented in the interactive table below, can be instrumental in the preliminary identification of the compound in complex mixtures when coupled with high-resolution mass spectrometry.

Interactive Data Table: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 169.07785 | 132.8 |

| [M+Na]+ | 191.05979 | 142.3 |

| [M-H]- | 167.06329 | 136.9 |

| [M+NH4]+ | 186.10439 | 154.9 |

| [M+K]+ | 207.03373 | 138.7 |

| [M+H-H2O]+ | 151.06783 | 128.7 |

| [M+HCOO]- | 213.06877 | 151.5 |

| [M+CH3COO]- | 227.08442 | 181.4 |

| [M+Na-2H]- | 189.04524 | 137.6 |

| [M]+ | 168.07002 | 135.2 |

| [M]- | 168.07112 | 135.2 |

In a typical MS/MS experiment, the molecular ion of this compound ([C10H13Cl]+) would be isolated and subjected to collision-induced dissociation. The expected fragmentation patterns would likely involve the loss of a chlorine atom, a methyl group, or an ethyl group, leading to the formation of characteristic fragment ions. For instance, the fragmentation of a related compound, (1-Chloroethyl)benzene, under electron ionization shows a base peak at m/z 105, corresponding to the loss of the chlorine atom, and a molecular ion peak at m/z 140. nih.gov A similar loss of chlorine from this compound would result in an ion at m/z 133. Subsequent fragmentation of this ion could provide further structural information.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Interactions

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of their chemical bonds. Although specific experimental IR and Raman spectra for this compound are not available, the expected vibrational modes can be predicted based on its structure and data from similar compounds.

The IR and Raman spectra of this compound would be dominated by vibrations associated with the substituted benzene ring, the chloroethyl group, and the two methyl groups.

Key expected vibrational modes would include:

Aromatic C-H stretching: Typically observed in the region of 3100-3000 cm-1.

Aliphatic C-H stretching: From the chloroethyl and dimethyl groups, expected in the 3000-2850 cm-1 range.

C=C stretching of the benzene ring: These vibrations usually appear as a set of bands in the 1600-1450 cm-1 region.

C-Cl stretching: The carbon-chlorine stretching vibration is expected in the range of 830-560 cm-1. materialsciencejournal.org

A computational study of the related molecule 1-chloroethyl benzene provides a more detailed look at the expected vibrational frequencies. materialsciencejournal.org The calculated wavenumbers for this molecule, which are in good agreement with experimental data, can serve as a guide for the interpretation of the spectra of this compound. materialsciencejournal.org For example, the phenyl C-H stretching modes for 1-chloroethyl benzene are observed around 3090-3064 cm-1 in both IR and Raman spectra. materialsciencejournal.org The asymmetric and symmetric stretching modes of the methyl group are found at approximately 2929 cm-1 and 2930 cm-1 in the IR and Raman spectra, respectively. materialsciencejournal.org

Interactive Data Table: Expected Vibrational Modes for this compound (based on related compounds)

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Functional Group |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Benzene Ring |

| Aliphatic C-H Stretch | 3000 - 2850 | Chloroethyl & Dimethyl Groups |

| C=C Ring Stretch | 1600 - 1450 | Benzene Ring |

| C-Cl Stretch | 830 - 560 | Chloroethyl Group |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can provide precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral molecules. To date, no public record of the single-crystal X-ray structure of this compound has been reported.

Should a crystalline form of this compound be obtained, X-ray diffraction analysis would reveal how the individual molecules are arranged in the crystal lattice. This packing is governed by intermolecular forces such as van der Waals interactions and, potentially, weak hydrogen bonds involving the chlorine atom and hydrogen atoms on adjacent molecules. The analysis of these interactions is crucial for understanding the physical properties of the solid material, such as its melting point and solubility.

The 1-chloroethyl group in this compound contains a stereocenter, meaning the compound can exist as a pair of enantiomers. X-ray crystallography is a powerful tool for determining the absolute configuration of a single enantiomer if it can be crystallized. By using anomalous dispersion effects, the absolute arrangement of atoms in space can be determined, unequivocally assigning the R or S configuration to the chiral center.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess Determination and Conformational Analysis

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are essential for studying chiral molecules. CD spectroscopy measures the differential absorption of left and right circularly polarized light, providing information about the stereochemistry and conformation of a molecule in solution. There is currently no published experimental or theoretical circular dichroism data for this compound.

For a chiral molecule like this compound, CD spectroscopy could be used to:

Determine Enantiomeric Excess: The magnitude of the CD signal is directly proportional to the enantiomeric excess (% ee) of a sample. This makes CD a valuable tool for monitoring the progress of asymmetric syntheses or chiral separations. The use of Fourier transform vibrational circular dichroism (FT-VCD) has been shown to be effective for the real-time monitoring of enantiomeric excess. nih.gov

Conformational Analysis: The sign and intensity of the CD bands are highly sensitive to the conformation of the molecule. By comparing experimental CD spectra with those predicted from theoretical calculations for different possible conformations, it is possible to deduce the preferred solution-state conformation of the molecule. This approach has been successfully applied to other complex chiral molecules.

Derivatization and Functionalization of 4 1 Chloroethyl 1,2 Dimethylbenzene As a Synthetic Intermediate

Formation of Complex Organic Molecules

The chloroethyl group in 4-(1-Chloroethyl)-1,2-dimethylbenzene serves as a key functional handle for a variety of chemical transformations, enabling its use as a building block for more complex molecular architectures. ontosight.ai

Syntheses of Multi-Functionalized Aromatic Systems

The presence of the reactive benzylic chloride allows for the introduction of additional functional groups onto the aromatic ring system through several established synthetic methodologies. One of the most prominent of these is the Friedel-Crafts alkylation reaction. libretexts.orglibretexts.org In this type of reaction, the chloroethyl group, in the presence of a Lewis acid catalyst, can act as an electrophile, reacting with other aromatic compounds to form new carbon-carbon bonds. researchgate.netmasterorganicchemistry.com

For instance, this compound could potentially alkylate electron-rich aromatic substrates such as phenols, anilines, or other alkylbenzenes. The specific reaction conditions, including the choice of Lewis acid and solvent, would be critical in controlling the regioselectivity and preventing polyalkylation. libretexts.org

Table 1: Potential Friedel-Crafts Alkylation Reactions with this compound

| Reactant | Catalyst (Example) | Potential Product |

| Benzene (B151609) | AlCl₃ | 1-(1-(3,4-dimethylphenyl)ethyl)benzene |

| Toluene | FeCl₃ | 1-(1-(3,4-dimethylphenyl)ethyl)-4-methylbenzene |

| Anisole | SnCl₄ | 1-(1-(3,4-dimethylphenyl)ethyl)-4-methoxybenzene |

Furthermore, the chloroethyl group is susceptible to nucleophilic substitution reactions. A wide range of nucleophiles, such as amines, thiols, and cyanides, can displace the chloride ion to introduce new functionalities. These reactions would typically proceed via an S_N1 or S_N2 mechanism, depending on the reaction conditions and the nature of the nucleophile.

Construction of Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. nih.govclockss.orgmdpi.com The reactivity of this compound makes it a plausible precursor for the synthesis of various heterocyclic systems.

Nitrogen-Containing Heterocycles: By reacting this compound with bifunctional nitrogen nucleophiles, it is theoretically possible to construct nitrogen-containing rings. For example, a reaction with a primary amine could be followed by an intramolecular cyclization if another reactive site is present on the aromatic ring or the introduced substituent. clockss.orgresearchgate.netorganic-chemistry.org

Sulfur-Containing Heterocycles: Similarly, reactions with sulfur-based nucleophiles could lead to the formation of sulfur-containing heterocycles. For instance, reaction with sodium sulfide (B99878) could potentially lead to a dithioether, which might undergo further cyclization reactions. More complex sulfur heterocycles could be envisioned through reactions with thiourea (B124793) or other sulfur-containing reagents. organic-chemistry.orgnih.govarkat-usa.orgorganic-chemistry.org

Application in Polymer Chemistry as a Monomer or Cross-Linking Agent

While specific studies detailing the use of this compound in polymer chemistry are scarce, its structure suggests potential applications as both a monomer and a cross-linking agent.

The compound could theoretically serve as an initiator for cationic polymerization. nih.govrsc.orgnih.gov In the presence of a suitable Lewis acid co-initiator, the chloroethyl group can be abstracted to form a carbocation, which can then initiate the polymerization of vinyl monomers like styrene (B11656) or isobutylene.

By first eliminating HCl from this compound to form the corresponding vinyl derivative (4-vinyl-1,2-dimethylbenzene), a monomer suitable for free radical or other types of polymerization could be produced. This would lead to the formation of a substituted polystyrene.

As a cross-linking agent, this compound could be used to introduce covalent bonds between polymer chains. marquette.edu For example, in a Friedel-Crafts reaction with a polymer containing aromatic rings, such as polystyrene, the bifunctional nature of the cross-linker (two potential reaction sites on the aromatic ring of the cross-linker) could lead to the formation of a three-dimensional polymer network. google.com This process would increase the polymer's molecular weight, rigidity, and thermal stability.

Precursor in Advanced Materials Synthesis

The functional handles present in this compound also suggest its potential as a precursor for the synthesis of advanced materials.

Preparation of Conductive Polymers

Although there is no direct evidence of its use, one could hypothetically incorporate this compound into conductive polymer structures. Through dehydrochlorination to the vinyl derivative and subsequent copolymerization with monomers known to form conductive polymers (e.g., thiophene, pyrrole, or aniline (B41778) derivatives), it might be possible to tune the electronic properties of the resulting material.

Self-Assembled Systems

The introduction of amphiphilic properties to this compound could lead to the formation of self-assembled systems. nih.govnih.govrsc.orgresearchgate.net For instance, substitution of the chloroethyl group with a hydrophilic head group, such as a quaternary ammonium (B1175870) salt or a poly(ethylene glycol) chain, would create an amphiphilic molecule. Such molecules could self-assemble in solution to form micelles, vesicles, or other ordered structures, with potential applications in drug delivery or nanotechnology.

Chiral Building Block in Enantioselective Synthesis

This compound serves as a crucial, albeit often racemic, precursor in the enantioselective synthesis of pharmacologically significant molecules. Its utility as a chiral building block is primarily demonstrated in the synthesis of adrenergic receptor agonists, where the specific stereochemistry of the final product is paramount for its therapeutic activity. The chloroethyl group provides a reactive site for the introduction of other functionalities, while the dimethylbenzene moiety forms a key part of the final molecular scaffold.

The primary strategy for employing this compound in enantioselective synthesis involves its use as a racemic starting material to construct a more complex racemic intermediate, which is then resolved into its constituent enantiomers in a subsequent step. This approach is exemplified in the synthesis of compounds structurally related to Medetomidine, a potent and selective α2-adrenergic agonist. Medetomidine is a chiral compound, with its pharmacological activity residing almost exclusively in the (S)-enantiomer, known as Dexmedetomidine.